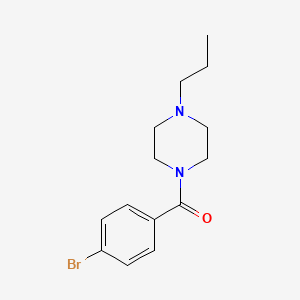![molecular formula C13H19ClOS B4980023 1-chloro-4-[4-(isopropylthio)butoxy]benzene](/img/structure/B4980023.png)
1-chloro-4-[4-(isopropylthio)butoxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-chloro-4-[4-(isopropylthio)butoxy]benzene is a chemical compound that belongs to the family of benzene derivatives. This compound is also known as 4-(isopropylthio)phenyl chlorobutyl ether. It has a molecular formula of C14H21ClOS and a molecular weight of 276.83 g/mol. This compound is widely used in scientific research applications due to its unique properties.
Mecanismo De Acción
The mechanism of action of 1-chloro-4-[4-(isopropylthio)butoxy]benzene is not fully understood. However, it is believed that this compound inhibits the activity of protein tyrosine phosphatases by binding to the active site of the enzyme. This leads to the inhibition of the dephosphorylation of tyrosine residues on proteins, which is an important step in many cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-chloro-4-[4-(isopropylthio)butoxy]benzene are not well studied. However, it has been shown to be effective in inhibiting the activity of certain phosphatases that are involved in various cellular processes. This suggests that this compound may have potential therapeutic applications in the treatment of diseases that are associated with abnormal phosphatase activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-chloro-4-[4-(isopropylthio)butoxy]benzene in lab experiments are its high purity and availability. This compound is commercially available and can be easily synthesized in the lab. However, the limitations of using this compound are its potential toxicity and the lack of information on its biochemical and physiological effects.
Direcciones Futuras
There are several future directions for research on 1-chloro-4-[4-(isopropylthio)butoxy]benzene. One area of research could be the identification of new inhibitors of protein tyrosine phosphatases that are more potent and selective than this compound. Another area of research could be the study of the biochemical and physiological effects of this compound to identify potential therapeutic applications. Finally, the development of new synthetic methods for the preparation of this compound could also be an area of future research.
Métodos De Síntesis
The synthesis of 1-chloro-4-[4-(isopropylthio)butoxy]benzene involves the reaction of 4-(isopropylthio)phenol with 1-chloro-4-bromobutane in the presence of a base such as potassium carbonate. The reaction takes place at room temperature and the product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
1-chloro-4-[4-(isopropylthio)butoxy]benzene is widely used in scientific research applications. It is used as a reagent in the synthesis of various organic compounds. This compound is also used as a starting material in the synthesis of inhibitors of protein tyrosine phosphatases. It has been shown to be effective in inhibiting the activity of certain phosphatases that are involved in various cellular processes.
Propiedades
IUPAC Name |
1-chloro-4-(4-propan-2-ylsulfanylbutoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClOS/c1-11(2)16-10-4-3-9-15-13-7-5-12(14)6-8-13/h5-8,11H,3-4,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIIRPPDOKDTNNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SCCCCOC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-fluoro-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4979942.png)

![3-({3-[4-(2-fluorophenyl)piperazin-1-yl]piperidin-1-yl}carbonyl)-4,5,6,7-tetrahydro-2,1-benzisoxazole](/img/structure/B4979956.png)

![methyl 4-(1-naphthyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B4979971.png)
![(4-{(chloromethyl)[4-(dimethylamino)phenyl]phosphoryl}phenyl)dimethylamine](/img/structure/B4979975.png)


![1-(4-{3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}-4-oxobutyl)-2-piperidinone](/img/structure/B4980002.png)
![N'-{3-[(2,4-difluorophenoxy)methyl]-4-methoxybenzylidene}-4-methoxybenzohydrazide](/img/structure/B4980008.png)
![5-methoxy-2-[(3-methoxyphenoxy)methyl]-1H-benzimidazole](/img/structure/B4980021.png)
![2-[(2-methoxy-4-methylphenoxy)methyl]-4-(1-pyrrolidinylcarbonyl)-1,3-oxazole](/img/structure/B4980030.png)
![4-{[(4-chloro-2,5-dimethoxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B4980048.png)